An In-depth Technical Guide to 2-(Octadecyloxy)ethanol: Chemical Properties, Structure, and Biological Interactions
An In-depth Technical Guide to 2-(Octadecyloxy)ethanol: Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Octadecyloxy)ethanol, a long-chain fatty alcohol ethoxylate, is a nonionic surfactant with a versatile range of applications in pharmaceuticals, cosmetics, and research. Its amphiphilic nature, characterized by a long hydrophobic octadecyl tail and a hydrophilic hydroxyl head, allows it to function effectively as an emulsifier, solubilizer, and penetration enhancer.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methods for 2-(Octadecyloxy)ethanol. Furthermore, it explores its role in drug delivery and proposes a putative signaling pathway associated with its surfactant-induced cellular effects.
Chemical Properties and Structure
2-(Octadecyloxy)ethanol is a waxy solid at room temperature. Its structure consists of an 18-carbon alkyl chain (octadecyl) linked via an ether bond to an ethanol head group. This unique structure imparts its surface-active properties.
Chemical Structure:
CH₃(CH₂)₁₇O(CH₂)₂OH
Table 1: Physicochemical Properties of 2-(Octadecyloxy)ethanol
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₂O₂ | [2][3] |
| Molecular Weight | 314.55 g/mol | [4] |
| CAS Number | 2136-72-3 | [2][3] |
| Appearance | White waxy solid | |
| Melting Point | 48-53 °C | |
| Boiling Point | 413.1 ± 18.0 °C (Predicted) | |
| Density | 0.867 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Low solubility in water, soluble in organic solvents. | [2] |
| IUPAC Name | 2-(octadecyloxy)ethan-1-ol | [2] |
| Synonyms | Ethylene glycol monooctadecyl ether, Stearyl alcohol ethoxylate | [2][3] |
Experimental Protocols
Synthesis: Williamson Ether Synthesis
A common and effective method for the synthesis of 2-(Octadecyloxy)ethanol is the Williamson ether synthesis.[5] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Reaction Scheme:
CH₃(CH₂)₁₇Br + HO(CH₂)₂ONa → CH₃(CH₂)₁₇O(CH₂)₂OH + NaBr
Detailed Protocol:
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Preparation of Sodium Ethylene Glycolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylene glycol in a suitable anhydrous solvent (e.g., tetrahydrofuran - THF).
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Slowly add sodium hydride (NaH) portion-wise to the solution at 0°C under an inert atmosphere (e.g., nitrogen or argon).
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Allow the mixture to stir at room temperature for one hour to ensure the complete formation of the sodium ethylene glycolate alkoxide.
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Addition of 1-Bromooctadecane: Dissolve 1-bromooctadecane in anhydrous THF.
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Add the 1-bromooctadecane solution dropwise to the flask containing the sodium ethylene glycolate.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: The crude 2-(Octadecyloxy)ethanol can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[5]
Analytical Methods: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The purity of synthesized 2-(Octadecyloxy)ethanol can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
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Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting from 70% acetonitrile and increasing to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
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Sample Preparation: Dissolve a known amount of 2-(Octadecyloxy)ethanol in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 20 µL.
-
Quantification: The purity is determined by the peak area percentage of the main peak corresponding to 2-(Octadecyloxy)ethanol.
Role in Drug Delivery and Biological Interactions
2-(Octadecyloxy)ethanol is widely utilized as an excipient in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[1] Its amphiphilic nature enables the formation of micelles and other nano-carriers that can encapsulate hydrophobic drug molecules, facilitating their transport across biological membranes.
As a surfactant, 2-(Octadecyloxy)ethanol interacts with the lipid bilayers of cell membranes. At sufficient concentrations, this interaction can lead to membrane fluidization and disruption, which is the primary mechanism behind its function as a penetration enhancer.[6]
Putative Signaling Pathway: Surfactant-Induced Apoptosis
While direct signaling effects of 2-(Octadecyloxy)ethanol have not been extensively studied, its nature as a surfactant suggests a plausible mechanism for inducing cellular stress and apoptosis, particularly at higher concentrations. The disruption of the cell membrane integrity can trigger a cascade of intracellular events leading to programmed cell death.
The following diagram illustrates a hypothesized signaling pathway for surfactant-induced apoptosis.
Caption: Hypothesized pathway of surfactant-induced apoptosis.
This proposed pathway suggests that the interaction of 2-(Octadecyloxy)ethanol with the cell membrane leads to membrane stress and increased production of reactive oxygen species (ROS). This, in turn, can cause mitochondrial dysfunction, leading to the activation of the intrinsic apoptosis pathway, characterized by the activation of caspase-9 and the executioner caspase-3. It is important to note that this is a generalized pathway for surfactant-induced cell death and further research is required to elucidate the specific molecular interactions of 2-(Octadecyloxy)ethanol.
Experimental Workflow for Investigating Surfactant-Induced Apoptosis
To validate the proposed signaling pathway, a series of experiments can be conducted. The following diagram outlines a potential experimental workflow.
Caption: Experimental workflow for apoptosis investigation.
This workflow begins with treating a relevant cell line with 2-(Octadecyloxy)ethanol. Subsequent assays would measure key indicators of apoptosis, including cell viability, ROS production, mitochondrial health, and caspase activation, to confirm and elaborate on the proposed signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 2136-72-3: 2-(Octadecyloxy)ethanol | CymitQuimica [cymitquimica.com]
- 3. Ethanol, 2-(octadecyloxy)- [webbook.nist.gov]
- 4. Ethanol, 2-(octadecyloxy)- (CAS 2136-72-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. nbinno.com [nbinno.com]
- 6. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
